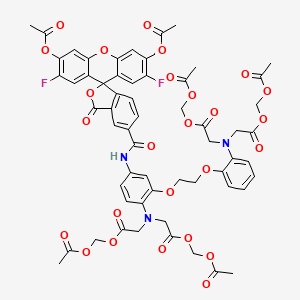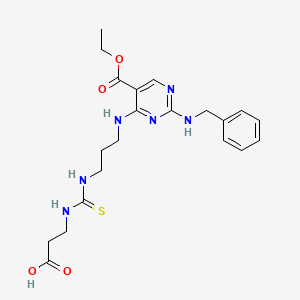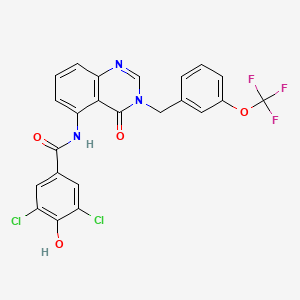
5-HT6 agonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-HT6 agonist 1 is a compound that acts as an agonist for the 5-hydroxytryptamine receptor 6 (5-HT6 receptor). This receptor is a subtype of the serotonin receptor, which is a G protein-coupled receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine). The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition, memory, and mood regulation .
Méthodes De Préparation
The synthesis of 5-HT6 agonist 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the preparation of the core heterocyclic structure, which is often achieved through cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions.
Final coupling reactions: The final step involves coupling the core structure with specific substituents to achieve the desired this compound compound.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of efficient purification techniques.
Analyse Des Réactions Chimiques
5-HT6 agonist 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Applications De Recherche Scientifique
5-HT6 agonist 1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of 5-HT6 receptor ligands.
Biology: It is used to investigate the role of 5-HT6 receptors in various biological processes, such as neurotransmission and signal transduction.
Medicine: It has potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer’s disease, due to its ability to enhance cognitive function and memory
Mécanisme D'action
The mechanism of action of 5-HT6 agonist 1 involves binding to the 5-HT6 receptor and activating it. This receptor is coupled to G proteins, specifically Gs proteins, which activate adenylate cyclase and increase the levels of cyclic adenosine monophosphate (cAMP) in the cell. This leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of various target proteins, resulting in changes in cellular function. The activation of 5-HT6 receptors has been shown to enhance GABAergic signaling and modulate neurotransmitter release, which contributes to its effects on cognition and mood .
Comparaison Avec Des Composés Similaires
5-HT6 agonist 1 can be compared with other similar compounds, such as:
WAY-181187: Another 5-HT6 receptor agonist with high affinity and selectivity.
EMD-386088: A selective 5-HT6 receptor agonist that has been studied for its effects on anxiety and depression in animal models.
The uniqueness of this compound lies in its specific binding affinity and pharmacological profile, which makes it a valuable tool for studying the 5-HT6 receptor and its role in various physiological and pathological processes.
Propriétés
Formule moléculaire |
C17H22Cl2N6S |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
4-[1-(2,5-dichlorophenyl)sulfanylpropyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22Cl2N6S/c1-3-13(26-14-10-11(18)4-5-12(14)19)15-21-16(20)23-17(22-15)25-8-6-24(2)7-9-25/h4-5,10,13H,3,6-9H2,1-2H3,(H2,20,21,22,23) |
Clé InChI |
IHJUENPGSBRDEB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC(=NC(=N1)N2CCN(CC2)C)N)SC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


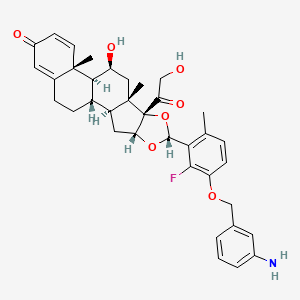
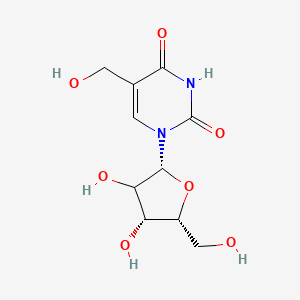
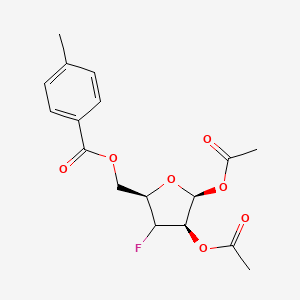

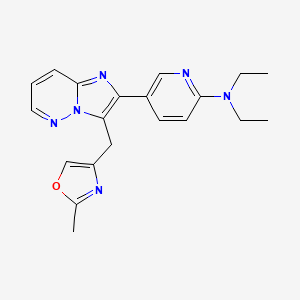
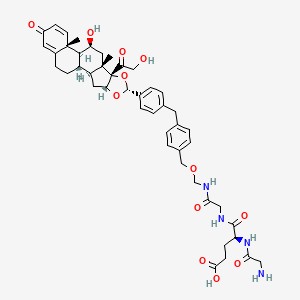
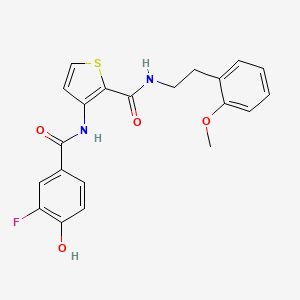
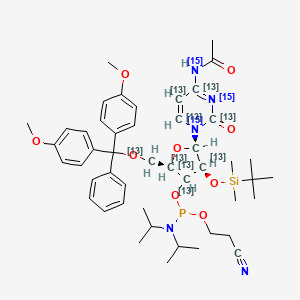
![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
